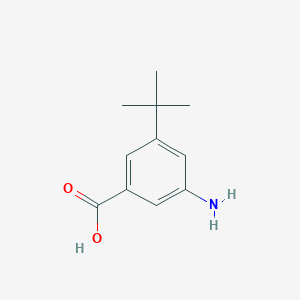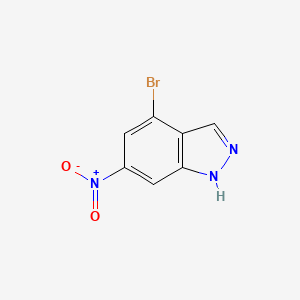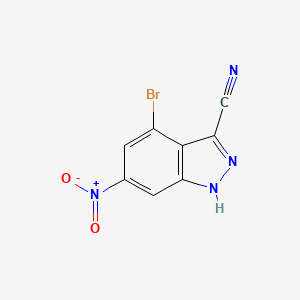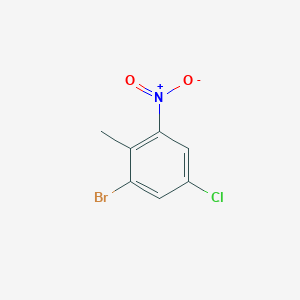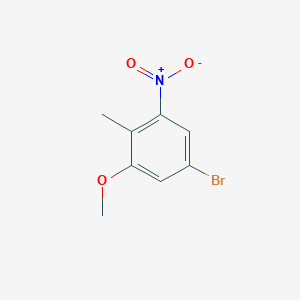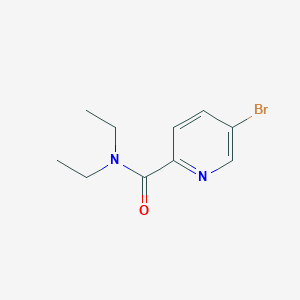
5-Bromo-N,N-diethylpicolinamide
Descripción general
Descripción
The compound 5-Bromo-N,N-diethylpicolinamide is a derivative of picolinamide with a bromine atom at the 5-position and diethylamide groups. While the provided papers do not directly discuss 5-Bromo-N,N-diethylpicolinamide, they provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer information about 5-Bromo-N,N-diethylpicolinamide.
Synthesis Analysis
The synthesis of brominated heterocyclic compounds often involves the substitution of bromine atoms into the heterocycle or the amide moiety. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective substitution and bromination . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide includes N1-arylation and conversion to diethylamide . These methods suggest that the synthesis of 5-Bromo-N,N-diethylpicolinamide could also involve strategic halogenation and functional group transformations.
Molecular Structure Analysis
The molecular structure of brominated heterocycles is often characterized by X-ray diffraction studies, as seen in the case of antipyrine derivatives and 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide . These studies reveal the presence of intramolecular and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure. The molecular structure of 5-Bromo-N,N-diethylpicolinamide would likely exhibit similar interactions, contributing to its solid-state properties.
Chemical Reactions Analysis
Brominated heterocyclic compounds can undergo various chemical reactions, including nucleophilic substitution, as seen with 2-bromoamides . The presence of a bromine atom can facilitate further functionalization through reactions with nucleophiles or electrophiles. The reactivity of 5-Bromo-N,N-diethylpicolinamide would be influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the diethylamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. For instance, the antimicrobial activities of amino derivatives of brominated quinolines are affected by the position and nature of the substituents . The properties of 5-Bromo-N,N-diethylpicolinamide, such as solubility, melting point, and biological activity, would be determined by its functional groups and molecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Process Improvements : 5-Bromo-N,N-diethylpicolinamide, as a compound, has been utilized in the synthesis of various chemical compounds. For instance, Nishimura and Saitoh (2016) demonstrated improvements in the synthesis process of a key intermediate in drug discoveries. They used a telescoping process, reducing isolation processes and increasing yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).
Crystal Structure Analysis : Anuradha et al. (2014) synthesized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide and performed spectroscopic characterization and crystal structure analysis. This study helps in understanding the molecular structure and properties of related compounds (Anuradha et al., 2014).
Medical Imaging and Diagnosis
- Malignant Melanoma Imaging : Feng et al. (2016) explored the use of 18F-5-fluoro-N-(2-(diethylamino)ethyl) picolinamide (18F-5-FPN) in binding affinity with melanin for imaging malignant melanoma. This research indicates the potential of similar compounds in medical imaging and diagnosis (Feng et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-6-5-8(11)7-12-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFHANHGLVWQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628487 | |
| Record name | 5-Bromo-N,N-diethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-diethylpicolinamide | |
CAS RN |
673485-54-6 | |
| Record name | 5-Bromo-N,N-diethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





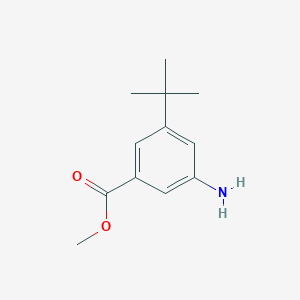


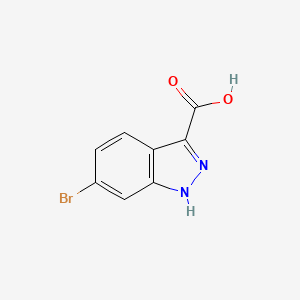
![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)
